Methylhydrazine monosulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
hydrogen sulfate;methylaminoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDJPXUIZYHXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN[NH3+].OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-15-8 | |
| Record name | Hydrazine, methyl-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylhydrazine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Mechanistic Investigations of Methylhydrazine Monosulfate
Classical and Historical Synthesis Pathways of Methylhydrazine
The foundational methods for synthesizing methylhydrazine have evolved from early laboratory procedures to more streamlined industrial processes. These historical pathways laid the groundwork for contemporary manufacturing techniques.
Reduction of 1-Nitroso-1-methylurea Derivatives
One of the earliest documented syntheses of methylhydrazine dates back to 1890. This classical method involves the reduction of a 1-nitroso-1-methylurea derivative. acs.org The synthesis begins with the preparation of 1-nitroso-1-methylurea from methylurea (B154334) nitrate (B79036) and sodium nitrite. acs.org The subsequent step involves the reduction of the nitroso compound.
In this historical procedure, the reduction of 1-nitroso-1-methylurea was accomplished using zinc dust in acetic acid. acs.org This reaction was followed by an extensive workup procedure to isolate the methylhydrazine product. acs.org Another source also confirms the preparation of methylhydrazine through the reduction and subsequent hydrolysis of nitrosomethylurea. orgsyn.org
Amination Reactions (e.g., Methylamine (B109427) with Chloramine)
A more direct and widely adopted classical synthesis involves the amination of methylamine. In 1954, a concise method was reported for preparing methylhydrazine and other monosubstituted hydrazines through the reaction of methylamine with chloramine (B81541). acs.org This process, a variation of the Raschig synthesis, has become a cornerstone for the industrial production of monomethylhydrazine (MMH). acs.orggoogle.com
The fundamental reaction of the Raschig process for methylhydrazine synthesis can be represented as: NaOCl + NH₃ → NH₂Cl + NaOH NH₂Cl + NaOH + CH₃NH₂ → CH₃NHNH₂ + NaCl + H₂O google.com
This method is noted for its maturity as a technology, though it is also associated with high energy consumption and lower product yields in its traditional form. google.com
Modern Industrial and Laboratory Synthesis Approaches
Contemporary synthesis of methylhydrazine focuses on improving the efficiency, safety, and economic viability of established methods through process intensification and novel reactor technologies.
Intensification of the Raschig Process
Modern strategies for methylhydrazine (MMH) synthesis have centered on the intensification of the Raschig process. scirp.org Research has focused on developing new approaches to optimize reaction conditions, which has necessitated the creation of detailed kinetic models. scirp.org One key aspect of this intensification is the synthesis of chloramine under stoichiometric conditions, which makes the process more economical by avoiding the need for additional extraction steps to remove excess reagents. epa.gov
To validate the theoretical kinetic models, specialized devices have been developed for synthesis under pressure. For instance, experiments have been conducted in a 316 stainless steel reactor capable of withstanding high pressures, where a monochloramine solution is directly injected into anhydrous monomethylamine (MMA). scirp.org Studies have shown that the yield of MMH increases with a higher initial molar ratio of monomethylamine to monochloramine ([MMA]₀/[NH₂Cl]₀). scirp.org For example, at 70°C, to achieve a yield higher than 71%, it is necessary to use a ratio close to 20 and a final NaOH concentration greater than 0.7 mol∙L⁻¹. scirp.org
Table 1: Influence of Reactant Ratio on MMH Synthesis Yield
| [MMA]₀/[NH₂Cl]₀ Ratio | Final NaOH Concentration (mol∙L⁻¹) | Theoretical MMH Yield (%) |
|---|---|---|
| 10 | 0.7 | ~71 |
This table is generated based on data presented in the referenced literature to illustrate the impact of the initial reactant concentration ratio on the final product yield. scirp.org
Microreactor Technology in Methylhydrazine Synthesis
The use of microreactor technology represents a significant advancement in the synthesis of methylhydrazine, particularly in the context of intensifying the Raschig process. scirp.org This technology is considered the best choice for managing the instability of stoichiometric monochloramine solutions, which can pose a risk of decomposition at temperatures as low as 36°C. scirp.orgresearchgate.net Microreactors offer superior control over heat exchange, which is crucial for preventing the sudden degradation of monochloramine that can lead to the formation of hazardous nitrogen trichloride (B1173362) (NCl₃). scirp.orgresearchgate.net
Mechanistic Elucidation of Synthetic Reactions Involving Methylhydrazine
Understanding the reaction mechanisms is crucial for optimizing the synthesis of methylhydrazine and minimizing the formation of byproducts. The reaction between chloramine and methylamine in the Raschig process has been a primary focus of mechanistic studies.
The formation of methylhydrazine is understood to proceed through a nucleophilic substitution mechanism of the SN2 type, which is independent of pH. researchgate.net However, the reaction also involves a step that is pH-dependent, related to the weakly acidic nature of chloramine (NH₂Cl). researchgate.net A kinetic model has been developed to describe the various reactions that occur during the synthesis, including the formation of the main byproduct, formaldehyde (B43269) monomethylhydrazone (FMMH). scirp.org
A laboratory study indicated that the reaction between chloramine and an amine can also lead to the formation of an alkylchloramine in an equilibrium reaction: CH₃NH₂ + NH₂Cl ⇌ CH₃NHCl + NH₃ researchgate.net
Amine-Carboxylic Acid Reaction Mechanisms
While the direct synthesis of methylhydrazine does not typically proceed via a classic amine-carboxylic acid condensation, related principles are involved in several established synthetic pathways. One such method is the reduction and subsequent hydrolysis of nitrosomethylurea. orgsyn.org In this process, a derivative of urea (B33335) (which contains an amide-like structure conceptually related to a carboxylic acid derivative) is chemically modified and broken down to yield methylhydrazine.
Role of Nucleophilicity and Electron-Donating Effects in Selective Syntheses
The selective synthesis of mono-methylhydrazine is a significant challenge due to the presence of two nucleophilic nitrogen atoms in the parent hydrazine (B178648) molecule. After one nitrogen atom is methylated, the electron-donating nature of the methyl group can potentially increase the nucleophilicity of the substituted nitrogen, making it susceptible to further methylation and leading to the formation of undesired di- and tri-methylated byproducts. mnstate.eduresearchgate.net
To achieve high selectivity for the desired monosubstituted product, several strategies are employed:
Use of Hydrazinium (B103819) Salts: A common method involves the methylation of a hydrazine salt, such as hydrazine monohydrochloride. google.comgoogle.com In this state, one of the nitrogen atoms is protonated, forming a less reactive hydrazinium ion. This effectively "protects" one nitrogen, directing the alkylating agent to attack the remaining, more nucleophilic free nitrogen atom. This approach significantly enhances the selectivity for monomethylhydrazine. google.com
Control of Reaction Conditions: Carefully controlling reaction parameters such as temperature, pressure, and the molar ratio of reactants is crucial. google.com For instance, reacting hydrazine monohydrochloride with methanol (B129727) at temperatures between 90 to 140°C can yield monomethylhydrazine hydrochloride with high selectivity. google.com
Kinetic studies have shown that while methyl groups increase the reactivity of the nitrogen atom they are attached to (the α-position), they decrease the reactivity of the adjacent nitrogen atom (the β-position). nih.govacs.org This electronic effect is a key factor that chemists manipulate to control the outcome of the synthesis.
| Factor | Effect on Synthesis | Mechanism |
| Electron-Donating Methyl Group | Can increase nucleophilicity of the substituted nitrogen, risking over-methylation. | Inductive effect pushes electron density towards the nitrogen atom. |
| Use of Hydrazinium Salt | Increases selectivity for mono-methylation. | Protonation of one nitrogen atom deactivates it towards nucleophilic attack. google.com |
| Controlled Temperature/Pressure | Optimizes reaction rate and selectivity. | Influences the kinetics of competing methylation reactions. google.com |
Enolate Intermediate Formation in Organic Reactions
Enolate intermediates are typically formed by the deprotonation of a carbon atom alpha to a carbonyl group. masterorganicchemistry.com In the primary, large-scale synthesis of methylhydrazine and its salts, the formation of enolate intermediates is not a characteristic mechanistic step. The common synthetic routes, such as the methylation of hydrazine or the Raschig process, proceed through nucleophilic substitution mechanisms. researchgate.netgoogle.com
However, enolates can be relevant in reactions involving hydrazine derivatives. For example, the reaction of activated enol ethers with hydrazine is a known method for synthesizing pyrazole (B372694) derivatives, a class of heterocyclic compounds. researchgate.netbeilstein-journals.org This specific reaction proceeds via nucleophilic attack of the hydrazine on the electron-deficient double bond of the enol ether, but it is a synthesis using hydrazine, not a synthesis of methylhydrazine itself.
Thermal Addition Mechanisms in Amide Formation
The synthesis of methylhydrazine does not directly involve a thermal addition mechanism for amide formation. Amide synthesis is typically achieved through the reaction of a carboxylic acid derivative with an amine. organic-chemistry.org However, thermal conditions are critical in several methylhydrazine synthesis pathways.
For example, in the process involving the reaction of hydrazine monohydrochloride with methanol, the mixture is heated to temperatures between 110°C and 130°C to drive the reaction forward. google.com Similarly, a solvent-free synthesis method involves heating benzalazine (B126859) with dimethyl sulfate (B86663) to between 90-100°C. orgsyn.orggoogle.com While these are not amide formations, they underscore the importance of thermal energy to overcome the activation barriers for the respective nucleophilic substitution reactions.
In the context of related chemistry, hydrazones (formed from the reaction of hydrazines with aldehydes or ketones) can be subjected to high heat and basic conditions in the Wolff-Kishner reduction. libretexts.org This process, however, reduces the carbonyl group to a methylene (B1212753) group and is not a synthetic route to the hydrazine itself.
Purification and Isolation Techniques in Methylhydrazine Synthesis
Following the chemical synthesis, the crude product exists as a mixture containing the desired methylhydrazine salt, unreacted starting materials, and various byproducts. Achieving high purity, often required for its applications, necessitates effective purification and isolation techniques.
A common method for isolating methylhydrazine sulfate involves crystallization. orgsyn.org After the initial reaction, which may involve hydrolysis of an intermediate with sulfuric acid, the resulting aqueous solution is processed. The crude sulfate salt is often purified by recrystallization from a solvent mixture, such as boiling 80% ethyl alcohol. orgsyn.org In this process, the desired methylhydrazine sulfate dissolves in the hot solvent, while less soluble impurities, notably hydrazine sulfate, can be removed by filtration. orgsyn.org Upon cooling the filtrate, pure methylhydrazine sulfate crystallizes, often as white plates, which are then collected by suction filtration, washed with a small amount of cold alcohol, and dried. orgsyn.org
Vacuum Distillation for Product Purification
Vacuum distillation is a critical technique used in the purification of methylhydrazine and its precursors. wikipedia.org This method is employed when a compound has a high boiling point at atmospheric pressure or is susceptible to thermal decomposition at those elevated temperatures. rochester.edu By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for a safer and more efficient distillation. youtube.com
In the context of methylhydrazine synthesis, vacuum distillation serves several purposes:
Solvent Removal: After reaction, volatile solvents like methanol or water are often removed from the product mixture by evaporation under reduced pressure (a simple form of vacuum distillation). orgsyn.orggoogle.com
Isolation of the Free Base: To obtain the free base, methylhydrazine, from its salt (e.g., methylhydrazine hydrochloride or sulfate), the salt is first treated with a base. The liberated methylhydrazine, which has a lower boiling point than the salt, can then be separated by distillation. Performing this distillation under vacuum is necessary to prevent decomposition at high temperatures. mdpi.com
Purification of Crude Product: Distillation under reduced pressure can separate the final product from non-volatile impurities or compounds with significantly different boiling points. google.com
| Technique | Purpose in Methylhydrazine Synthesis | Key Principle |
| Crystallization | Purification of the final methylhydrazine sulfate salt. | Difference in solubility between the product and impurities (e.g., hydrazine sulfate) in a given solvent. orgsyn.org |
| Vacuum Distillation | Removal of solvents; Isolation of free methylhydrazine from its salt; Purification from non-volatile impurities. | Lowering the boiling point of a substance by reducing the ambient pressure to prevent thermal decomposition. wikipedia.orgrochester.edu |
Reaction Kinetics and Mechanistic Pathways of Methylhydrazine Monosulfate
Decomposition Kinetics and Mechanisms
The thermal decomposition of methylhydrazine is a critical area of study, particularly for its application as a propellant. The process is complex, involving multiple steps and the formation of various radical species.
N-N Bond Breaking Energetics
The cleavage of the nitrogen-nitrogen (N-N) bond is a dominant initial step in the decomposition of methylhydrazine. dtic.mil The activation energy for the decomposition of methylhydrazine has been experimentally determined to be 51.9 kcal/mol. mdpi.com However, some studies suggest this value may be lower than the actual bond strength due to the mobilization of internal energy within the molecule. mdpi.com The N-N bond scission is considered the most sensitive reaction path in the modeling of the homogeneous decomposition of MMH at elevated pressures. orgsyn.org In comparison to hydrazine (B178648), the decomposition rate of monomethylhydrazine is intermediate, with hydrazine being the slowest and other methyl derivatives being faster. researchgate.net The radical CH₃NH, which is formed from the breaking of the N-N bond, is unstable and subsequently decomposes to produce the stable compound methyleneimine (CH₂=NH) and hydrogen radicals.
Gas-Phase Chemical Reaction Mechanisms
Understanding the intricate web of reactions that occur in the gas phase is essential for predicting the behavior of methylhydrazine under various conditions.
Multi-Species Equilibrium Reactions
The combustion of methylhydrazine involves a large number of equilibrium reactions among numerous species. For instance, a primary reaction mechanism for the MMH/NTO (dinitrogen tetroxide) system comprises 403 equilibrium reactions involving 82 different chemical species. These complex models are crucial for accurately simulating the combustion process and performance of MMH as a propellant.
Electrochemical Oxidation Mechanisms
The electrochemical oxidation of methylhydrazine is relevant to its potential use in fuel cells. Studies on platinum electrodes have shown that the electrochemical oxidation reactions of methylhydrazine are chemically irreversible.
Key kinetic parameters for the electron transfer process have been determined:
Electron transfer coefficient (α): 0.53
Diffusion coefficient (D): 8.75 × 10⁻⁶ cm²/s
Equilibrium potential: 0.31 V (vs SCE)
These parameters are fundamental to understanding the efficiency and reaction mechanism of methylhydrazine in an electrochemical environment.
Four-Electron Oxidation Pathways
Similarly, the chemical oxidation of substituted hydrazines by certain oxidizing agents also exhibits a four-electron stoichiometry. For instance, the oxidation of hydrazines by hexachloroiridate(IV) follows a clear 4:1 ratio of the oxidant to the hydrazine, indicative of a four-electron transfer process. researchgate.net This suggests that, regardless of the method of oxidation (electrochemical or chemical), the stable end products are a result of the removal of four electrons from the methylhydrazine molecule.
A proposed general representation of the four-electron oxidation of methylhydrazine is as follows:
CH₃NHNH₂ + H₂O → N₂ + CH₃OH + 4H⁺ + 4e⁻
Investigation of Intermediate Species and Reaction Rates
Investigations into the mechanism of methylhydrazine oxidation have suggested the involvement of short-lived intermediate species. However, due to their high reactivity, direct observation of these intermediates has proven challenging. Electrochemical studies have indicated that any intermediate chemical or electrochemical steps in the four-electron oxidation of methylhydrazine are too rapid to be detected by conventional techniques like chronopotentiometry. utexas.edu
Despite the challenges in direct detection, the formation of radical cations as initial intermediates is a plausible mechanistic step. Studies on the oxidation of hydrazine and its derivatives suggest that the initial step often involves a one-electron transfer to form a hydrazyl free radical. researchgate.net For methylhydrazine, this would correspond to the formation of the methylhydrazyl radical (CH₃NHNH•). These radicals are highly unstable and would rapidly undergo further reactions.
Reaction with Oxidizing Agents
Methylhydrazine monosulfate is a potent reducing agent and reacts readily with various oxidizing agents. The products of these reactions can vary depending on the nature of the oxidizing agent and the reaction conditions.
The reaction of hydrazines with strong oxidizing agents like potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) in acidic media leads to the oxidation of the hydrazine. For hydrazine itself, the reaction with acidified potassium permanganate produces nitrogen gas, while the permanganate is reduced to manganese(II) ions. youtube.com
A similar reaction is expected for methylhydrazine, with the nitrogen atoms being oxidized. The general reaction for hydrazine with potassium permanganate in the presence of sulfuric acid is:
5N₂H₄ + 4KMnO₄ + 6H₂SO₄ → 5N₂ + 4MnSO₄ + 2K₂SO₄ + 16H₂O
When reacting with potassium dichromate in an acidic solution, hydrazine is oxidized, and the dichromate ion (Cr₂O₇²⁻), in which chromium has an oxidation state of +6, is reduced to chromium(III) ions (Cr³⁺). doubtnut.com The product containing chromium is chromium(III) sulfate (B86663) (Cr₂(SO₄)₃). doubtnut.com
The reaction of hydrazine with potassium dichromate and sulfuric acid can be represented as:
3N₂H₄ + K₂Cr₂O₇ + 4H₂SO₄ → 3N₂ + Cr₂(SO₄)₃ + K₂SO₄ + 7H₂O
The following table summarizes the expected primary redox transformations in the reaction of methylhydrazine with these oxidizing agents, based on the known reactivity of hydrazine.
| Oxidizing Agent | Formula | Initial Oxidation State of Active Element | Final Oxidation State of Active Element | Expected Primary Methylhydrazine Oxidation Product |
| Potassium Permanganate | KMnO₄ | Mn (+7) | Mn (+2) | Nitrogen (N₂) |
| Potassium Dichromate | K₂Cr₂O₇ | Cr (+6) | Cr (+3) | Nitrogen (N₂) |
Theoretical and Computational Chemistry Studies of Methylhydrazine Monosulfate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental aspects of molecular systems. DFT methods are employed to calculate the electronic structure of molecules, providing information about their geometry, energy, and various properties. These calculations have been applied to understand the behavior of the methylhydrazinium cation, the key component of methylhydrazine monosulfate.
DFT calculations are crucial for elucidating the complex reaction mechanisms involving methylhydrazine. For instance, studies on the spontaneous combustion reactions of monomethylhydrazine (MMH) with dinitrogen tetroxide (N₂O₄) have utilized ab initio molecular orbital theory to understand the initial steps of the reaction. These calculations have shown that the reaction is initiated by the attack of an isomer of N₂O₄ on the hydrazine (B178648) molecule mdpi.com.
Furthermore, theoretical investigations into the multichannel reactions of methylhydrazine with hydrogen atoms have been conducted to understand its dynamic properties. These studies use methods like typical variational transition state theory to evaluate reaction rate constants over a wide range of temperatures mdpi.com. The insights gained from these studies on methylhydrazine are foundational for predicting the reactivity of its salt form, this compound. The presence of the sulfate (B86663) counter-ion can influence the reaction pathways by affecting the charge distribution and stability of intermediates and transition states.
DFT is a powerful tool for predicting the molecular properties and reactivity of compounds like this compound. By calculating descriptors based on the electronic structure, such as Fukui function indices and Parr functions, the active sites for nucleophilic and electrophilic attacks can be identified nih.gov. For methylhydrazine, this allows for the prediction of its most reactive sites.
The protonation of methylhydrazine to form the methylhydrazinium cation is a key aspect of the monosulfate salt. Conceptual DFT can predict the preferred protonation sites, providing a qualitative explanation for the basicity of the different nitrogen atoms in the molecule nih.gov. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also critical in assessing the kinetic stability and chemical reactivity of the molecule nih.gov.
| Property | Description | Significance |
|---|---|---|
| Protonation Sites | Prediction of the most likely atoms to accept a proton. | Essential for understanding the formation of the methylhydrazinium cation in the monosulfate salt. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |
| Fukui Functions | Descriptors that indicate the propensity of a site in a molecule to undergo a nucleophilic or electrophilic attack. | Helps in identifying the reactive centers of the methylhydrazine molecule. |
A significant application of quantum chemical calculations is the assessment of transition states and the determination of energy barriers for chemical reactions. For the decomposition of hydrazine-based fuels like methylhydrazine, DFT calculations can map out the potential energy surface of the reaction, identifying the lowest energy pathways.
For example, in the study of hydrazine decomposition, it has been found that the N-N bond cleavage is a critical step mdpi.com. Theoretical calculations can determine the activation energy for this bond scission, providing crucial data for kinetic modeling. While specific data for this compound is not available, the methodologies used for related compounds are directly applicable. The influence of the sulfate anion on the transition state geometries and energies would be a key area of investigation, as it can act as a catalyst or stabilizer through hydrogen bonding or electrostatic interactions.
Molecular Dynamics Simulations (Potential Applications)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, which is an ionic salt, MD simulations can provide valuable insights into its behavior in different environments, such as in solution or in the solid state.
The simulation of ionic liquids, which are salts that are liquid at low temperatures, provides a good framework for how this compound could be modeled mdpi.comnih.govrsc.orgkarazin.ua. These simulations can predict bulk properties like density and viscosity, as well as microscopic properties such as the local structure and dynamics of the ions nih.gov. For this compound, MD simulations could be used to study:
Solvation Structure : How the methylhydrazinium and sulfate ions are surrounded by solvent molecules (e.g., water).
Ion Pairing : The extent to which the cation and anion associate in solution.
Transport Properties : The diffusion coefficients of the ions, which are related to the electrical conductivity of the solution.
The development of accurate force fields, which describe the interactions between atoms, is crucial for reliable MD simulations. For ionic systems, polarizable force fields that account for the induction effects due to strong electric fields are often necessary for accurate predictions nih.gov.
Computational Modeling of Degradation Pathways
Computational modeling can be employed to investigate the degradation pathways of this compound under various environmental conditions. This involves identifying the likely chemical reactions that lead to its breakdown and the products that are formed.
Environmental parameters, particularly pH, can have a significant impact on the degradation of this compound. The protonation state of methylhydrazine is pH-dependent, which in turn affects its reactivity.
In acidic conditions, such as those that would be created by the presence of the sulfate counter-ion, the methylhydrazinium cation will be the dominant species. Computational models can be used to explore how the reaction mechanisms and the preferred sites of reaction change with pH. For example, in the presence of an acid, the anodic oxidation of hydrazine on gold electrodes has been studied, providing insights into its electrochemical degradation researchgate.net.
Byproduct Prediction and Pathway Analysis
Theoretical and computational chemistry studies play a crucial role in predicting potential byproducts and elucidating the reaction pathways of this compound. While direct computational studies specifically targeting this compound are not extensively available in the public literature, the analysis of methylhydrazine (MMH) decomposition provides significant insights, as the fundamental reactive entity is the protonated methylhydrazine cation.
Computational models, particularly those employing ab initio transition state theory and master equation analyses, have been instrumental in understanding the thermal decomposition kinetics of MMH. researchgate.net These studies consistently point to the initiation of decomposition through the fission of the weakest bonds within the molecule.
Initial Decomposition Pathways
Theoretical models indicate that the primary pathways for the decomposition of methylhydrazine are initiated by the cleavage of the nitrogen-nitrogen (N-N) and carbon-nitrogen (C-N) bonds. researchgate.net These bond fissions result in the formation of several radical species, which are highly reactive and drive subsequent reactions.
The N-N bond fission is often considered a critical step, especially at elevated temperatures, leading to the formation of methylamino and amino radicals. researchgate.net Concurrently, the C-N bond fission produces methyl and hydrazinyl radicals. researchgate.net
| Reaction Pathway | Initial Reactant | Primary Byproducts (Radicals) | Bond Fission Type |
|---|---|---|---|
| Pathway 1 | CH3NHNH2 | CH3NH• + •NH2 | N-N |
| Pathway 2 | CH3NHNH2 | CH3• + •NHNH2 | C-N |
Secondary Byproduct Formation
Following the initial bond-fission events, the resulting radical species undergo a complex series of secondary reactions. These reactions include hydrogen abstraction, radical-radical recombination, and further decomposition, leading to the formation of more stable molecules.
Mass spectrometric studies of the thermal decomposition of methylhydrazine have identified several key stable byproducts. dtic.mil Theoretical kinetic modeling supports the formation of these products through various reaction cascades initiated by the primary radicals. For instance, the presence of methane (B114726) can be attributed to the hydrogen abstraction by methyl radicals. Similarly, ammonia (B1221849) is a common product resulting from reactions involving the amino and hydrazinyl radicals. Under high-temperature pyrolysis conditions, hydrogen cyanide (HCN) and molecular nitrogen (N₂) are major products. dtic.mil
| Byproduct | Chemical Formula | Potential Formation Route |
|---|---|---|
| Methane | CH4 | Hydrogen abstraction by CH3• radicals |
| Ammonia | NH3 | Reactions involving •NH2 and •NHNH2 radicals |
| Hydrogen Cyanide | HCN | High-temperature decomposition pathways |
| Nitrogen | N2 | High-temperature decomposition pathways |
| Hydrogen | H2 | Dehydrogenation reactions |
In the context of this compound, the presence of the sulfate counter-ion is not expected to fundamentally alter these initial gas-phase decomposition pathways, which are primarily driven by thermal energy. However, in condensed phases or in the presence of other reactants, the acidic nature of the salt could influence reaction kinetics and potentially open alternative reaction channels.
Advanced Spectroscopic Analysis and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of methylhydrazine monosulfate, providing unambiguous evidence for its molecular framework and offering insights into the stereochemical outcomes of its reactions. chemicalbook.comchemicalbook.comchemicalbook.com
Both ¹H and ¹³C NMR spectroscopy are routinely employed to confirm the identity and structure of methylhydrazine and its salts, such as the monosulfate. The proton (¹H) NMR spectrum of methylhydrazine sulfate (B86663) provides characteristic signals corresponding to the methyl (CH₃) and amine (-NH-NH₂) protons. chemicalbook.comchemicalbook.com Similarly, the carbon-13 (¹³C) NMR spectrum shows a distinct resonance for the methyl carbon, confirming the presence of the methyl group attached to the hydrazine (B178648) moiety. chemicalbook.com These spectroscopic signatures serve as a fingerprint for the compound, allowing for its unequivocal identification. The integration of the proton signals can also be used to confirm the ratio of different types of protons in the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further be used to establish the connectivity between atoms within the molecule, providing a complete picture of its structure. hyphadiscovery.comuobasrah.edu.iqmdpi.com
Table 1: Representative NMR Spectroscopic Data for Methylhydrazine and its Sulfate Salt
| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity |
| ¹H | Methylhydrazine | Typical values reported | - |
| ¹H | Methylhydrazine Sulfate | Specific shifts available chemicalbook.com | - |
| ¹³C | Methylhydrazine | Typical values reported chemicalbook.com | - |
| ¹³C | Methylhydrazine Sulfate | Specific shifts available | - |
In reactions where methylhydrazine is used as a reactant to generate products containing chiral centers, NMR spectroscopy is a critical tool for stereochemical analysis. The formation of a chiral center can lead to the generation of enantiomers or diastereomers. The presence of a chiral center can complicate the NMR spectra of the products. For instance, protons that are diastereotopic (chemically non-equivalent due to the presence of a nearby chiral center) will exhibit different chemical shifts and coupling constants. This phenomenon can be observed in the ¹H NMR spectrum, where, for example, the two protons of a methylene (B1212753) (-CH₂-) group adjacent to a chiral center may appear as two distinct signals, each with its own multiplicity, rather than a single signal. mnstate.edu Chiral derivatizing agents can be employed to convert enantiomers into diastereomers, which can then be distinguished and quantified by NMR. doi.orgnih.govnih.gov
This compound can be analyzed in both the solution and solid states using NMR spectroscopy, with each technique providing complementary information.
Solution-State NMR: In solution, rapid molecular tumbling averages out anisotropic interactions, resulting in high-resolution spectra with sharp lines. This allows for the precise determination of chemical shifts and coupling constants, which are fundamental for structural elucidation. libretexts.orgemory.edu The majority of NMR analyses for structural confirmation are performed in the solution state.
Solid-State NMR (ssNMR): In the solid state, molecules have restricted motion, and anisotropic interactions, such as dipolar coupling and chemical shift anisotropy, are not averaged out. This leads to broad spectral lines. libretexts.orgemory.eduwikipedia.org Techniques like Magic Angle Spinning (MAS) are employed to reduce the effects of these anisotropic interactions and obtain higher resolution spectra. libretexts.orgwikipedia.org Solid-state NMR is particularly valuable for studying the crystalline form and packing of this compound, providing information on the local environment of the nuclei in the solid lattice. blogspot.com The number of signals in a solid-state NMR spectrum is determined by the crystallographic symmetry rather than the molecular symmetry, meaning a molecule may show more signals in the solid state than in solution if there is more than one molecule in the asymmetric unit of the crystal. blogspot.com
Mass Spectrometry (MS) including GC-MS
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. When coupled with Gas Chromatography (GC), it becomes a highly sensitive and selective method for separating and identifying volatile compounds in a mixture. nih.govresearchgate.net
GC-MS is instrumental in monitoring the progress of reactions involving methylhydrazine and identifying the intermediates and final products. Methylhydrazine itself is a volatile compound suitable for GC analysis. In many applications, methylhydrazine is derivatized to improve its chromatographic properties and detection sensitivity. A common derivatization reaction is with acetone (B3395972) to form acetone methylhydrazone, which is a stable derivative that can be readily analyzed by GC-MS. nih.govresearchgate.net The mass spectrum of the parent ion of this derivative, along with its characteristic fragmentation pattern, allows for the confident identification of methylhydrazine in a sample. This technique is particularly useful for detecting trace amounts of unreacted methylhydrazine or for identifying side products in a reaction mixture. nih.govresearchgate.net The mass spectra of reaction products can be analyzed to confirm their molecular weight and to gain structural information from the fragmentation patterns. researchgate.net
Table 2: Mass Spectrometry Data for Methylhydrazine and its Acetone Derivative
| Compound | Ionization Method | Key m/z Values | Notes |
| Methylhydrazine | Electron Ionization | 46 (M⁺), and other fragments | Molecular ion peak corresponds to the molecular weight. |
| Acetone Methylhydrazone | Electron Ionization | 86 (M⁺), and other fragments nih.govresearchgate.net | Used for the sensitive detection of methylhydrazine via GC-MS. |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a quantitative analytical technique used to measure the absorbance of ultraviolet or visible light by a substance in solution. While this compound itself does not have strong absorption in the visible region, it can be quantified using UV-Vis spectrophotometry after a derivatization reaction that produces a colored product. mt.comgoogle.comresearchgate.net
This method is often employed for the determination of the concentration of methylhydrazine in various samples. A widely used derivatizing agent is p-dimethylaminobenzaldehyde, which reacts with hydrazine and its derivatives in an acidic medium to form a yellow-colored product. mt.com The intensity of the color, which is directly proportional to the concentration of methylhydrazine, is measured at its wavelength of maximum absorbance (λmax), typically around 458 nm. mt.com
Another derivatizing agent that has been used is 5-nitro-2-furaldehyde. This reagent reacts with methylhydrazine to form a colored derivative with a maximum absorbance at approximately 420 nm. researchgate.net The use of different derivatizing agents can offer advantages in terms of sensitivity and selectivity, depending on the specific analytical requirements. The UV-Vis spectrum of the derivatized product provides a reliable method for the quantification of this compound in solution. researchgate.netrsc.org
Table 3: UV-Vis Spectrophotometric Data for Derivatized Methylhydrazine
| Derivatizing Agent | Resulting Chromophore | λmax (nm) |
| p-dimethylaminobenzaldehyde | Yellow-colored quinoid compound mt.com | ~458 mt.com |
| 5-Nitro-2-furaldehyde | Colored hydrazone derivative researchgate.net | ~420 researchgate.net |
| Iodine (I₂) | Not specified | 450-480 google.com |
Quantitative Determination Methods
Several methods have been developed for the quantitative determination of methylhydrazine, often in the presence of related compounds like hydrazine and 1,1-dimethylhydrazine (B165182). One effective approach involves spectrophotometry, which measures the absorbance of light by a substance. A notable method utilizes the reaction of methylhydrazine with iodine (I2). In this procedure, a standard aqueous solution of methylhydrazine is reacted with an aqueous solution of iodine. The change in absorbance is measured with a UV-visible spectrophotometer at a specific wavelength, typically between 450 nm and 480 nm, to create a standard curve. This curve plots the change in absorbance against the concentration of methylhydrazine, allowing for the determination of unknown concentrations in samples. This method is advantageous due to its simplicity, minimal sample requirement, and low detection limit. google.com
Another quantitative method employs capillary electrophoresis with a palladium-modified microdisk array electrode. This technique offers high sensitivity and allows for the simultaneous detection of hydrazine, methylhydrazine, and isoniazid. The palladium-modified electrode demonstrates a high catalytic ability for hydrazines, ensuring reproducible and stable results. The detection limit for methylhydrazine using this method is 2.1 pg. nih.gov
Gas chromatography is also a powerful tool for the quantitative analysis of methylhydrazine, often involving a derivatization step to enhance detection. researchgate.netnih.gov
Derivatization for Spectrophotometric Analysis
To improve the sensitivity and selectivity of spectrophotometric analysis, derivatization is often employed. This process involves reacting the analyte, in this case, methylhydrazine, with a reagent to form a new compound (a derivative) that has more favorable detection characteristics, such as a strong absorbance in the visible spectrum.
One such derivatizing agent is 5-nitro-2-furaldehyde. This reagent reacts with methylhydrazine to form a colored derivative, allowing for its spectrophotometric determination. The reaction conditions, including pH, temperature, and reagent concentration, are optimized to ensure complete and rapid derivatization. For instance, optimal conditions have been found to be a pH of 5, a derivatizing agent concentration of 2 mM, a temperature of 60°C, and a reaction time of 40 minutes. researchgate.net This method has a detection limit of 3 µg/L for methylhydrazine. researchgate.net
The resulting derivative of methylhydrazine with 5-nitro-2-furaldehyde exhibits a molar absorption coefficient of 14,400 L mol⁻¹ cm⁻¹ at a characteristic wavelength of 420 nm. researchgate.net
| Parameter | Value |
| Derivatizing Agent | 5-nitro-2-furaldehyde |
| Optimal pH | 5 |
| Agent Concentration | 2 mM |
| Reaction Temperature | 60°C |
| Reaction Duration | 40 minutes |
| Detection Limit | 3 µg/L |
| Molar Absorption Coefficient (at 420 nm) | 14,400 L mol⁻¹ cm⁻¹ |
Acetone is another effective derivatizing agent used in conjunction with gas chromatography-mass spectrometry (GC-MS). Methylhydrazine is derivatized to acetone methylhydrazone, which is a stable and soluble compound compatible with GC analysis. This in-situ derivatization eliminates the need for post-derivatization extraction, simplifying the analytical process. oup.com
Other aldehydes, such as benzaldehyde and p-dimethylaminobenzaldehyde, are also used for derivatization, leading to the formation of hydrazones that can be analyzed by various chromatographic techniques. google.comoup.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific frequencies, characteristic vibrational modes of different bonds can be determined.
Functional Group Identification
For a compound like this compound, IR spectroscopy can identify key functional groups. The presence of N-H bonds in the hydrazine moiety would result in characteristic stretching vibrations. Primary amines (R-NH₂) typically show two absorption bands in the 3300 to 3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. pressbooks.pub Secondary amines (R₂N-H), which is relevant to the methylhydrazine structure, typically exhibit a single sharp absorption band in this same region. pressbooks.pub
The C-H bonds of the methyl group will also produce characteristic stretching and bending vibrations. C-H stretching in alkanes is typically observed in the 2850 to 3000 cm⁻¹ range. msu.edulibretexts.org C-H bending vibrations for methyl groups appear around 1470-1450 cm⁻¹ (scissoring) and 1370-1350 cm⁻¹ (rocking). libretexts.orglibretexts.org
The sulfate group (SO₄²⁻) in this compound will also have characteristic IR absorptions, typically strong bands in the 1100-1200 cm⁻¹ region.
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Amine | N-H stretch (secondary) | 3300 - 3500 |
| Methyl Group | C-H stretch | 2850 - 3000 |
| C-H bend (scissoring) | 1470 - 1450 | |
| C-H bend (rocking) | 1370 - 1350 | |
| Sulfate | S=O stretch | 1100 - 1200 |
Electroanalytical Techniques
Electroanalytical techniques provide insights into the redox behavior of methylhydrazine. These methods are crucial for understanding its oxidation mechanisms and for developing electrochemical sensors.
Chronopotentiometry and Coulometry for Oxidation Studies
The electrooxidation of methylhydrazine at a platinum electrode has been investigated using chronopotentiometry and coulometry. utexas.edu Chronopotentiometry involves applying a constant current and measuring the potential as a function of time, while coulometry measures the total charge transferred during an electrochemical reaction.
| Electrochemical Parameter | Value |
| Number of Electrons Transferred (n) | 4 |
| Electron Transfer Coefficient (α) | 0.53 |
| Diffusion Coefficient (D) | 8.75 × 10⁻⁶ cm²/s |
Product Analysis in Electrochemical Reactions
The identification of these products confirms the proposed four-electron oxidation mechanism and provides a complete picture of the electrochemical behavior of methylhydrazine. utexas.edu
Environmental Fate and Degradation Pathways of Methylhydrazine
Abiotic Degradation Mechanisms
Abiotic degradation involves chemical reactions that occur without the intervention of microorganisms. For methylhydrazine, these processes are primarily oxidative and are influenced by environmental conditions and the presence of reactive chemical species.
Ozonation is an effective chemical oxidation process for treating water contaminated with hydrazine (B178648) and its derivatives, including methylhydrazine. kipt.kharkov.uagoogle.com The reaction between methylhydrazine and ozone is rapid. nih.gov In the troposphere, the estimated half-life for this reaction is less than 12 minutes under normal conditions and can be less than one minute during ozone pollution events. nih.gov While much research has focused on gas-phase reactions, the principles apply to aqueous environments where advanced oxidation processes combining ozone with ultraviolet (UV) light are used to treat contaminated water. google.com The reaction proceeds through complex pathways, involving the electrophilic attack of ozone on the methylhydrazine molecule, leading to the cleavage of bonds and the formation of various intermediates and stable byproducts. researchgate.net
Reactive oxygen species, particularly photochemically-produced hydroxyl radicals (•OH), play a significant role in the atmospheric degradation of methylhydrazine. nih.gov The rate constant for the vapor-phase reaction between methylhydrazine and hydroxyl radicals has been measured at 6.50 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 6 hours, assuming an average hydroxyl radical concentration of 5 x 10⁵ radicals per cm³. nih.gov The primary reaction mechanism is hydrogen abstraction from the methylhydrazine molecule by the hydroxyl radical, initiating a cascade of further oxidative reactions. nih.gov
The abiotic degradation of methylhydrazine results in a variety of transformation products, depending on the specific pathway. The aqueous oxidation of methylhydrazine can yield products such as methanol (B129727), nitromethane, and N-nitrosodimethylamine (NDMA). nih.gov Gas-phase ozonation has been found to produce a more complex mixture of products, with ultimate products identified as NDMA, N,N-dimethylformamide (DMF), and N-methylformamide. mdpi.com
A summary of identified abiotic transformation products from various degradation pathways is presented below.
| Degradation Pathway | Transformation Products Identified | Source(s) |
| Aqueous Oxidation | Methanol, Nitromethane, N-Nitrosodimethylamine (NDMA) | nih.gov |
| Gas-Phase Ozonation | Methyl hydroperoxide, Methyldiazene, Diazomethane, Formaldehyde (B43269), Methanol, NDMA, N,N-dimethylformamide (DMF), N-methylformamide | nih.govmdpi.com |
| Thermal Decomposition | Hydrogen cyanide, Nitrogen, Ammonia (B1221849) | dtic.mil |
| Dark Decay (in air) | Ammonia, Methyldiazene | nih.gov |
Biotic Degradation Mechanisms (Biodegradation)
Biodegradation represents a cost-effective and environmentally sound method for the remediation of methylhydrazine-contaminated wastewater. researchgate.net Specific microorganisms have demonstrated the ability to utilize methylhydrazine as a substrate, breaking it down into less harmful compounds.
Studies have identified several bacterial species capable of degrading methylhydrazine, notably from the genera Achromobacter and Rhodococcus. researchgate.netnih.gov In studies on NASA wastewater containing methylhydrazine and citric acid, species such as Achromobacter sp., Rhodococcus B30, and Rhodococcus J10 were shown to degrade the organic contaminants. researchgate.netnih.gov Research indicated that the Rhodococcus species were more effective in specifically reducing the concentration of methylhydrazine compared to Achromobacter sp., which showed a preference for degrading the citric acid present in the wastewater. researchgate.netnih.gov The genus Rhodococcus is well-known for its ability to degrade a wide range of recalcitrant organic compounds, making it a promising candidate for bioremediation applications. researchgate.net
The efficiency of methylhydrazine biodegradation can be significantly enhanced through the use of bioreactor systems. researchgate.netnih.gov Performance comparisons between batch cultures and continuous flow, fixed-film trickle-bed reactors have demonstrated the superiority of the latter. researchgate.netnih.gov In a trickle-bed reactor using immobilized Rhodococcus sp., the methylhydrazine concentration in wastewater was reduced from 10 mg/mL to 2.5 mg/mL within 12 days. researchgate.netnih.gov A similar system with Achromobacter sp. reduced the methylhydrazine concentration from 10 mg/mL to approximately 5 mg/mL in the same timeframe. researchgate.netnih.gov
These continuous flow systems exhibit higher degradation rates and greater substrate turnover compared to growth-limited batch experiments. researchgate.netnih.gov The improved performance is reflected in the calculated degradation rate constants.
| System Type | Organism Type | Initial MMH Conc. (mg/mL) | Final MMH Conc. (mg/mL) | Duration (days) | Pseudo First-Order Rate Constant (day⁻¹) | Source(s) |
| Continuous Flow Bioreactor | Rhodococcus sp. | 10 | 2.5 | 12 | 0.137 | researchgate.netresearchgate.netnih.gov |
| Continuous Flow Bioreactor | Achromobacter sp. | 10 | ~5.0 | 12 | Not specified | researchgate.netnih.gov |
| Batch Culture | Mixed (Rhodococcus, Achromobacter) | Not specified | >50% removal | Not specified | 0.046 | researchgate.netresearchgate.netnih.gov |
These findings show that continuous flow bioreactors provide greater degradation efficiencies for treating methylhydrazine-contaminated wastewater. researchgate.netnih.gov
Kinetic Rate Constants of Biodegradation
The biodegradation of methylhydrazine has been investigated to determine its persistence in contaminated environments. Studies utilizing laboratory-scale fixed-film trickle-bed reactors have provided insight into the kinetic rate constants of its removal from wastewater. In a continuous flow bioreactor, microorganisms such as Achromobacter sp. and Rhodococcus sp. were immobilized on coarse sand grains to degrade methylhydrazine. nih.gov
Under these continuous flow conditions, the removal of methylhydrazine from wastewater demonstrated pseudo-first-order kinetics. The rate constant was determined to be 0.137 day⁻¹. nih.gov For comparison, when the wastewater was incubated with the same microbes in growth-limited batch cultures, the degradation rate constant was significantly lower at 0.046 day⁻¹. nih.gov These findings highlight that continuous flow bioreactors can achieve greater degradation efficiencies compared to batch systems. nih.gov Research also indicates that wastewater containing hydrazine is more amenable to microbial degradation than wastewater in which methylhydrazine is predominant. nih.gov
Kinetic Rate Constants for Methylhydrazine Biodegradation
| Experimental Condition | Kinetic Model | Rate Constant (k) | Source |
|---|---|---|---|
| Continuous Flow Bioreactor | Pseudo-first-order | 0.137 day⁻¹ | nih.gov |
| Batch Culture | Pseudo-first-order | 0.046 day⁻¹ | nih.gov |
Analytical Method Development for Environmental Monitoring
Effective monitoring of methylhydrazine in environmental matrices such as water and soil requires robust analytical methods. Various techniques have been developed, including spectrophotometry, high-performance liquid chromatography (HPLC), and gas chromatography (GC). cdc.gov For unequivocal identification, mass spectrometry (MS) is often coupled with a GC column. cdc.gov
Several specific methods have been optimized for trace-level detection. One spectrophotometric method involves derivatization with 5-Nitro-2-furaldehyde, which allows for a detection limit of 3 µg/L for methylhydrazine. researchgate.net Another approach utilizes nonaqueous capillary electrophoresis (NACE) with amperometric detection, achieving a detection limit of 2 ng/mL. researchgate.net Commercial laboratories offer trace level analysis of methylhydrazine with limits of quantitation around 0.5 µg/L in water and 5 ng/g in soil. eurofinsus.com
Selected Analytical Methods for Methylhydrazine Detection
| Analytical Technique | Matrix | Detection Limit / Limit of Quantitation | Source |
|---|---|---|---|
| Spectrophotometry (with 5-Nitro-2-furaldehyde) | - | 3 µg/L | researchgate.net |
| Nonaqueous Capillary Electrophoresis (NACE) | - | 2 ng/mL | researchgate.net |
| Trace Level Analysis (unspecified method) | Water | 0.5 µg/L (LOQ) | eurofinsus.com |
| Trace Level Analysis (unspecified method) | Soil | 5 ng/g (LOQ) | eurofinsus.com |
Sample Collection and Preservation Strategies
The accuracy of environmental monitoring data is highly dependent on proper sample collection and preservation. Due to the reactive nature of methylhydrazine, specific procedures are necessary to ensure sample integrity. One collection method involves the use of sulfuric acid-coated silica (B1680970) gel; however, studies have shown that hydrazine is not stable on this medium, necessitating immediate extraction of the samples after collection. osha.gov
Once collected, samples must be sealed properly, for instance with plastic caps, and transported for analysis. It is standard procedure to submit at least one blank tube from the same lot used for the environmental samples; this blank should be handled identically to the collected samples, except that no air is drawn through it. osha.gov For preservation, prepared solutions of derivatized methylhydrazine have been stored at 4°C for up to one week. researchgate.net
Challenges in Environmental Sample Analysis (e.g., Autoxidation)
A significant challenge in the analysis of environmental samples for methylhydrazine is its propensity for autoxidation—degradation through reaction with atmospheric oxygen. This process can lead to an underestimation of its concentration in a sample. researchgate.net
Research into the autoxidation of methylhydrazine in the presence of common soil minerals has yielded interesting results. One study found that the presence of colloidal hematite, an iron oxide mineral, attenuated the autoxidation of methylhydrazine compared to its degradation in water alone. researchgate.net This suggests that interactions between methylhydrazine and soil components can protect the compound from degradation, a factor that must be considered during analysis and fate modeling. researchgate.net Another challenge relates to sample stability on collection media, as the instability of hydrazines on certain sorbents like sulfuric acid-coated silica gel can lead to sample loss before analysis can be performed. osha.gov
Applications As a Chemical Reagent in Advanced Organic and Inorganic Synthesis
Use in Organic Transformations
Methylhydrazine is a fundamental building block in organic synthesis, enabling the creation of diverse and structurally complex molecules. Its utility spans the synthesis of more elaborate hydrazine (B178648) structures, the formation of key heterocyclic scaffolds, and its application as a potent reducing agent.
One of the primary applications of methylhydrazine is as a precursor for the synthesis of more complex, substituted hydrazine derivatives. acs.org The direct alkylation of hydrazine and its monosubstituted derivatives can be challenging, often leading to overalkylation due to the comparable reactivity of the nitrogen atoms. princeton.edu However, specific strategies and reaction conditions allow for the controlled synthesis of higher derivatives.
Methylhydrazine can act as a potent nucleophile, displacing leaving groups to form more complex structures. For instance, it reacts with 2-substituted 4,6-dimethoxy-5-nitropyrimidines to selectively displace the methoxy (B1213986) groups, yielding 4,6-di(1-methylhydrazino)-5-nitropyrimidines. oregonstate.edu This demonstrates its utility in building larger molecules with multiple hydrazine moieties.
Modern synthetic methodologies provide pathways for selective alkylation. Strategies involving the formation of polyanions, for example, using strong bases like butyllithium, can create specific anionic sites on the hydrazine molecule, directing alkylating agents to a particular nitrogen atom. organic-chemistry.org While direct alkylation with primary alkyl chlorides often leads to tri-substituted products, careful selection of substrates and reaction conditions can yield desired mono- or di-substituted products. dtic.mil The reaction of methylhydrazine with carbonyl compounds like acetone (B3395972) proceeds rapidly to form the corresponding acetone methylhydrazone, a more stable derivative that can be used in subsequent synthetic steps. researchgate.net
Methylhydrazine is a key reagent in the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active compounds. A prominent example is its use in the formation of pyrazolidinones. These five-membered rings are constructed through the reaction of methylhydrazine with α,β-unsaturated carboxylic acids or their ester derivatives.
In a typical synthesis, methylhydrazine reacts with an α,β-unsaturated acid, such as crotonic acid (2-butenoic acid), under heating. The reaction proceeds through a sequence of amine-acid acid-base chemistry, nucleophilic addition of the amine to the alkene, and subsequent intramolecular cyclization to form the pyrazolidinone ring, releasing a molecule of water. An excess of methylhydrazine is often used to ensure that a neutral, nucleophilic hydrazine molecule is available for the reaction.
The reaction can produce regioisomers depending on which nitrogen atom of the methylhydrazine participates in the initial nucleophilic attack versus which is incorporated into the final amide bond of the ring. The table below summarizes a representative synthesis.
Table 1: Synthesis of N1,C5-Dimethyl Pyrazolidinone
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|
Data compiled from a research module on the synthesis of Acyl Pyrazolidinones.
This reaction is fundamental for creating libraries of novel pyrazolidinone analogs for potential use in medicinal chemistry.
Methylhydrazine is an effective reducing agent used in the chemoselective reduction of nitroarenes to the corresponding arylamines. oregonstate.edu This transformation is of significant industrial importance as arylamines are vital intermediates for a vast range of chemical products. researchgate.net The reduction is typically carried out using a catalytic system where methylhydrazine functions as a hydrogen donor in a transfer hydrogenation process. oregonstate.edu
Various transition metal complexes, such as those involving cobalt, can catalyze this reaction with high efficiency and selectivity. oregonstate.edu In these systems, methylhydrazine is recognized for its superior performance compared to other hydrogen donors. oregonstate.edu The reaction proceeds cleanly, often under mild conditions, and tolerates a wide variety of functional groups on the aromatic ring, making it a highly versatile method.
Under specific catalytic conditions, the reduction can be controlled to stop at the intermediate N-arylhydroxylamine stage. organic-chemistry.org This selective reduction is valuable as N-arylhydroxylamines are themselves important synthetic intermediates. The choice of catalyst and reducing system (e.g., methylhydrazine vs. other agents) can direct the reaction to yield either the arylamine or the N-arylhydroxylamine as the major product. organic-chemistry.org
Table 2: Catalytic Reduction of Nitroarenes
| Substrate | Reducing System | Product | Key Finding |
|---|---|---|---|
| Nitroarenes | Methylhydrazine / Co(III) Complex | Arylamines | High yields and chemoselectivity. oregonstate.edu |
| Nitroarenes | Hydrazine / Co Nanocatalyst | Arylamines | Efficient and reusable catalyst system. organic-chemistry.org |
The synthetic utility of methylhydrazine is further highlighted by the broad applicability of its reaction products. The molecules synthesized using methylhydrazine serve as critical precursors across multiple industries.
Pharmaceuticals: Arylamines, produced via the reduction of nitroarenes, are foundational intermediates for many pharmaceuticals. researchgate.net Furthermore, heterocyclic structures like pyrazolidinones, synthesized directly from methylhydrazine, are actively investigated as potential drug candidates.
Agrochemicals: Pyrazolidinone compounds are used as intermediates in the preparation of various agrochemicals, including insecticides.
Dyes and Pigments: The arylamines generated from methylhydrazine-mediated reductions are precursors to diazonium salts, which are subsequently used in azo coupling reactions to produce a wide range of monoazo dyes and pigments.
Polymers: Arylamines are also key building blocks for functional polymers. researchgate.net Additionally, hydrazine derivatives can be incorporated into polymer backbones to create materials with specific properties, such as poly(diacylhydrazines) which are designed for on-demand degradation, or hydrazine-responsive block copolymers for applications in drug delivery.
Catalytic Applications
While often acting as a stoichiometric reagent, methylhydrazine also plays an indispensable role in certain catalytic cycles, particularly in homogeneous catalysis.
In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Methylhydrazine is a key component in homogeneous catalytic transfer hydrogenation reactions. In this context, it is not the catalyst itself but acts as an in-situ source of hydrogen for the catalyst.
The catalytic system, often a dissolved transition-metal pincer complex (e.g., based on ruthenium or manganese), facilitates the transfer of hydrogen from the methylhydrazine molecule to a substrate, such as a nitroarene, ketone, or aldehyde. This process effectively hydrogenates the substrate without the need for high-pressure hydrogen gas. For example, the dehydrogenative coupling of alcohols with hydrazine, catalyzed by a homogeneous manganese complex, proceeds via a "borrowing hydrogen" mechanism where the catalyst temporarily removes hydrogen to form an intermediate aldehyde, which then reacts further. Methylhydrazine can participate in analogous transformations, providing the necessary hydrogen atoms to complete the catalytic cycle for the reduction of various functional groups.
Role in Industrial Chemical Processes
Methylhydrazine monosulfate is a pivotal intermediate in the synthesis of a wide array of commercially important molecules, ranging from pharmaceuticals to agrochemicals. Its utility stems from the reactivity of the hydrazine moiety, which readily participates in cyclization and condensation reactions to form stable heterocyclic structures.
One of the most prominent industrial applications of this compound is in the synthesis of pyrazole (B372694) derivatives. The Knorr pyrazole synthesis and related methodologies utilize the reaction of a β-dicarbonyl compound with a hydrazine derivative, in this case, methylhydrazine, to construct the pyrazole ring. This heterocyclic motif is a cornerstone in the development of numerous active pharmaceutical ingredients (APIs) and pesticides. For instance, this compound is a key precursor in the production of certain anti-inflammatory drugs, treatments for hypertension, and glaucoma medications. guidechem.com
In the agrochemical sector, this compound is instrumental in the manufacturing of herbicides. A notable example is its use in the synthesis of pyriminobac-methyl, a herbicide effective in rice cultivation. guidechem.com The synthesis involves the creation of a pyrazole intermediate, which is then further elaborated to the final product.
The Fischer indole (B1671886) synthesis represents another significant industrial process where methylhydrazine derivatives are employed. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from methylhydrazine, to produce an indole ring system. wikipedia.orgalfa-chemistry.com Indole derivatives are prevalent in a vast number of pharmaceuticals and natural products.
The industrial preference for this compound over methylhydrazine is primarily due to its solid, crystalline nature, which simplifies storage, transportation, and handling. guidechem.com In many synthetic procedures, the free base, methylhydrazine, is generated in situ from the sulfate (B86663) salt by treatment with a base, allowing for controlled reactivity.
Detailed Research Findings
Research into the applications of this compound continues to reveal its versatility as a reagent. The following tables summarize key findings from various synthetic applications, demonstrating the scope of its utility in forming heterocyclic structures.
Table 1: Synthesis of Pyrazole Derivatives using this compound
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |
| 1,3-Diketone | Methylhydrazine | 1-Methylpyrazole | Acid catalyst | Varies | researchgate.net |
| β-Ketoester | Methylhydrazine | 1-Methylpyrazolone | Acid catalyst | Varies | researchgate.net |
| Acetylacetone | Methylhydrazine | 3,5-Dimethyl-1-methylpyrazole | Acetic Acid, Reflux | Good | nih.gov |
| Ethyl Acetoacetate | Methylhydrazine | 1,3-Dimethyl-5-pyrazolone | Acetic Acid, Reflux | Good | nih.gov |
Table 2: Synthesis of Indole Derivatives via Fischer Indole Synthesis using Methylhydrazine Precursors
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| (Methyl-substituted) Phenylhydrazine | Aldehyde/Ketone | Substituted Indole | Acid catalyst (e.g., H₂SO₄, ZnCl₂) | Varies | wikipedia.orgnih.govbyjus.com |
| Phenylhydrazine | Pyruvic Acid | 2-Indolecarboxylic Acid | Acid catalyst, Heat | Varies | alfa-chemistry.com |
While less documented, methylhydrazine and its derivatives also play a role in inorganic synthesis, primarily as ligands in the formation of coordination complexes with transition metals. The nitrogen atoms of the hydrazine moiety can donate lone pairs of electrons to a metal center, forming stable complexes. Research in this area is ongoing, exploring the catalytic and material properties of such compounds. researchgate.netsciensage.info
Crystallographic Studies of Methylhydrazine Monosulfate and Its Derivatives
Single-Crystal X-ray Diffraction for Molecular Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the precise determination of the molecular structure of crystalline compounds. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to map the electron density within the crystal, thereby revealing the exact positions of atoms.
High-resolution structural analysis using SCXRD allows for the unambiguous determination of the crystal structure of novel materials. A notable example is the study of methylhydrazinium (MHy⁺) lead bromide perovskites, which are synthesized using methylhydrazine sulfate (B86663). In the case of the three-dimensional (3D) perovskite, MHyPbBr₃, single-crystal X-ray diffraction has been instrumental in understanding its structural properties and behavior under extreme conditions such as high pressure.
These studies have revealed that the presence of the methylhydrazinium cation leads to significant distortions in the inorganic framework. For instance, Pb–NH₂ coordinate bonds have been identified, which play a crucial role in stabilizing the monoclinic structure of MHyPbBr₃ over a wide pressure range. High-pressure SCXRD studies have also uncovered pressure-induced phase transitions in this material. At approximately 2 GPa, MHyPbBr₃ undergoes a transition from a monoclinic to an orthorhombic phase, which is accompanied by a significant widening of its bandgap. rsc.org This detailed structural information is critical for tuning the optoelectronic properties of such materials for various applications.
Similarly, in the two-dimensional (2D) perovskite MHy₂PbBr₄, high-pressure SCXRD has shown that coordinate bonds also form under pressure, leading to substantial distortions of the inorganic layers. The material exhibits a sequence of phase transitions, from a Pmn2₁ phase to a monoclinic P2₁ phase at 4 GPa, and further to a nonpolar P2₁2₁2₁ phase at around 4.4 GPa. rsc.org
Through SCXRD, precise molecular dimensions, including bond lengths and angles, as well as the conformation of the constituent ions, can be determined. For derivatives like MHyPbBr₃, this includes the characterization of the Pb–Br bond distances and Pb–Br–Pb angles. The evolution of these parameters under pressure, as tracked by SCXRD, has been directly correlated with changes in the material's bandgap. rsc.org The relatively large size of the methylhydrazinium cation has also been shown to influence the material's compressibility and resistance to amorphization when compared to analogous hybrid perovskites. rsc.org
Powder X-ray Diffraction for Microcrystalline Materials
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze microcrystalline samples, providing information on phase identification, crystal structure, and sample purity. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern.
While specific PXRD patterns for methylhydrazine monosulfate were not found in the surveyed literature, this technique would be the standard method to characterize its bulk powder form, which is described as a white to off-white crystalline solid. cymitquimica.comthermofisher.comthermofisher.comtcichemicals.com
From a powder diffraction pattern, the dimensions of the unit cell—the basic repeating unit of a crystal—can be determined. For a new crystalline material like this compound, indexing the diffraction peaks would be the first step toward determining its crystal system and unit cell parameters.
Furthermore, Rietveld refinement is a powerful method used to refine the crystal structure model by fitting the entire calculated powder diffraction pattern to the experimental data. This can yield precise information on atomic positions, site occupancies, and other structural parameters. For derivatives such as (MHy)PbBr₃, PXRD is used to confirm the phase of the synthesized material at room temperature by comparing the experimental pattern to one calculated from single-crystal data. acs.org
| Parameter | Description | Typical Application for this compound |
| 2θ (Bragg Angle) | The angle between the incident and diffracted X-ray beams. | Measured to produce the diffraction pattern. |
| d-spacing | The distance between parallel crystallographic planes. | Calculated from Bragg's Law (nλ = 2d sinθ). |
| Peak Intensity | The height or area of a diffraction peak. | Related to the arrangement of atoms in the crystal structure. |
| Unit Cell Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. | Determined from the positions of the diffraction peaks. |
| Phase Purity | Identification of single or multiple crystalline phases. | Confirmed by matching the experimental pattern to a known standard or by identifying all present phases. |
Electron Diffraction for Nanocrystalline Materials
When materials are in the form of nanocrystals or thin films, electron diffraction becomes a more suitable technique for structural analysis due to the strong interaction of electrons with matter. This method can be performed in a transmission electron microscope (TEM) and can provide crystallographic information from very small sample volumes. For a compound like this compound, if prepared in a nanocrystalline form, electron diffraction could be employed to determine its crystal structure and identify phases at the nanoscale.
Crystal Engineering and Solid-State Interactions
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. acs.org For ionic compounds like methylhydrazinium salts, the primary interactions governing the crystal packing are ionic bonds and hydrogen bonds.
Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While the study of polymorphism is crucial for pharmaceuticals and material science, specific research into the polymorphic forms of this compound is not extensively documented in publicly available literature. amanote.comnih.gov However, studies on related compounds like hydrazine (B178648) sulfate have revealed the existence of polymorphic modifications. amanote.compleiades.online For instance, hydrazine sulfate is known to crystallize in both orthorhombic and metastable monoclinic forms. amanote.com A temperature-induced transition from the orthorhombic to the monoclinic modification has been observed upon cooling. pleiades.online
To illustrate the type of data generated in polymorphism studies, the following interactive table provides a hypothetical example of crystallographic data for two polymorphs of a compound.
| Property | Polymorph A | Polymorph B |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/c |
| a (Å) | 7.782 | 8.234 |
| b (Å) | 10.636 | 5.512 |
| c (Å) | 5.993 | 12.087 |
| α (°) | 90 | 90 |
| β (°) | 90 | 105.3 |
| γ (°) | 90 | 90 |
| Volume (ų) | 496.0 | 529.1 |
| Z | 4 | 4 |
This table is for illustrative purposes and does not represent actual data for this compound.
Studies Under Non-Ambient Conditions
The study of crystalline materials under non-ambient conditions, such as high pressure or varying temperatures, provides valuable information about their stability, phase transitions, and structural response to external stimuli. researchgate.netmdpi.com Such studies are increasingly common in materials science and crystallography. researchgate.net
The following interactive table presents hypothetical data illustrating the effect of increasing pressure on the unit cell parameters of a crystalline compound.
| Pressure (GPa) | a (Å) | b (Å) | c (Å) | Volume (ų) |
| 0.1 | 7.782 | 10.636 | 5.993 | 496.0 |
| 5.0 | 7.650 | 10.421 | 5.873 | 468.2 |
| 10.0 | 7.521 | 10.210 | 5.755 | 441.5 |
| 15.0 | 7.395 | 10.005 | 5.640 | 416.8 |
| 17.6 | 7.320 | 9.898 | 5.578 | 404.1 |
This table is for illustrative purposes and does not represent actual data for this compound.
Coordination Chemistry of Methylhydrazine Monosulfate Derivatives
Ligand Properties and Coordination Modes
Methylhydrazine (CH₃NHNH₂) is a versatile ligand in coordination chemistry. Theoretical and NMR studies suggest that the substituted nitrogen atom is the more basic of the two, yet crystal structures of metal complexes with methylhydrazine consistently show coordination through the unsubstituted and less sterically hindered nitrogen atom. kombyonyx.com This preference highlights the interplay between electronic and steric factors in determining the coordination mode.
The coordination of methylhydrazine to a metal center can significantly increase the acidity of the N-H protons, facilitating deprotonation to form various anionic ligands. The terminology to describe these deprotonated forms depends on the specific bonding and reaction pathway.
Generally, the simple deprotonation of an N-H bond in a coordinated hydrazine (B178648) or hydrazone leads to the formation of a hydrazonido complex. nih.gov For methylhydrazine, this would involve the loss of a proton from either nitrogen atom to form a [CH₃NNH₂]⁻ or [CH₃NHNH]⁻ ligand.
Further deprotonation or reaction involving the cleavage of the second N-H bond can lead to hydrazido(2-) ligands, which are formally [NNR₂]²⁻ species. The reaction of 1,1-disubstituted hydrazines, such as 1,1-dimethylhydrazine (B165182), with titanium precursors has been shown to yield terminal hydrazido(2-) complexes, for example, Ti(η¹-NNMe₂)(Buᵗ-bpy)(dpma). nih.gov These complexes feature a nucleophilic β-nitrogen, consistent with the hydrazido(2-) formulation. nih.gov The pathway to these species from a monosubstituted hydrazine like methylhydrazine involves sequential deprotonation steps at the metal center.
Another pathway to hydrazido complexes involves the insertion of a C=N double bond from a hydrazone into a metal-carbon bond. nih.gov While this is more characteristic of hydrazone chemistry, it illustrates the diverse reactivity that can lead to different classes of hydrazide-derived ligands.
Once deprotonated, methylhydrazine derivatives can adopt more complex coordination modes beyond simple monodentate binding.
Side-on (η²) Coordination: Deprotonated hydrazido ligands frequently exhibit a side-on or η²-coordination mode. In this motif, both nitrogen atoms of the hydrazine backbone bind to a single metal center, forming a three-membered ring. This κ²N,N side-on coordination is a common structural feature for hydrazonido complexes derived from the deprotonation of hydrazones at titanium centers. nih.gov For instance, titanium hydrazido complexes such as Ti(η²-NHNMe₂)²(dpma) have been synthesized and characterized, demonstrating this side-on binding of the deprotonated hydrazine ligand. nih.gov
Multi-dentate and Bridging Motifs: Polydentate ligands, which bind through multiple donor sites, form more stable complexes due to the chelate effect. csbsju.edubritannica.com While methylhydrazine itself is typically monodentate, its deprotonated forms can act as bidentate chelating ligands (as in the η² mode) or as bridging ligands. A dimeric titanium complex, [Ti(μ:η¹,η²-NNMe₂)(dpma)]₂, features a dimethylhydrazido(2-) ligand that bridges two titanium centers, coordinating to one metal in a terminal fashion (η¹) and to the other in a side-on mode (η²). nih.gov This demonstrates the capacity of these ligands to facilitate the formation of multinuclear complexes.
Formation of Metal-Hydrazine Complexes
The synthesis of metal-hydrazine complexes often involves the direct reaction of a metal salt or precursor with methylhydrazine. The choice of solvent and reaction conditions is crucial, as methylhydrazine can also act as a reducing agent.
Titanium has been a particular focus for studying the coordination chemistry of hydrazine derivatives due to its relevance in catalysis. uni-konstanz.de The reaction of titanium(IV) halides with 1,1-dimethylhydrazine, a close analog of methylhydrazine, yields adducts such as TiCl₄,4Me₂N·NH₂. rsc.org
More sophisticated hydrazido complexes are synthesized from organometallic precursors. For example, the treatment of Ti(NMe₂)₂(dpma) with 1,1-dimethylhydrazine results in the formation of the bis[hydrazido(1-)] complex Ti(η²-NHNMe₂)₂(dpma). nih.gov These reactions showcase the transformation from a metal-amido precursor to a metal-hydrazido complex through protonolysis.
| Precursor Complex | Hydrazine Reactant | Resulting Complex | Coordination Mode |
| Ti(NMe₂)₂(dpma) | 1,1-Dimethylhydrazine | Ti(η²-NHNMe₂)₂(dpma) | η²-Hydrazido(1-) |
| Ti(NMe₂)₂(dpma) / Buᵗ-bpy | 1,1-Dimethylhydrazine | Ti(η¹-NNMe₂)(Buᵗ-bpy)(dpma) | η¹-Hydrazido(2-) |
| Ti(NMe₂)₂(dpma) | 1,1-Dimethylhydrazine | [Ti(μ:η¹,η²-NNMe₂)(dpma)]₂ | Bridging Hydrazido(2-) |
Influence of Ligand Design on Complex Reactivity and Properties
The design of both the primary hydrazine ligand and the ancillary ligands (other ligands in the coordination sphere) has a profound impact on the resulting complex's structure, stability, and reactivity.
The nature of the ancillary ligands can dictate the nuclearity and coordination mode of the hydrazido ligand. For instance, reacting Ti(NMe₂)₂(dpma) with 1,1-dimethylhydrazine yields a dimeric complex, [Ti(μ:η¹,η²-NNMe₂)(dpma)]₂. However, if the reaction is performed in the presence of a strong donor ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (Buᵗ-bpy), the monomeric, terminal hydrazido(2-) complex Ti(η¹-NNMe₂)(Buᵗ-bpy)(dpma) is formed instead. nih.gov The bulky and strongly coordinating bipyridine ligand occupies a coordination site, preventing dimerization and stabilizing the terminal hydrazido moiety. This demonstrates that ancillary ligands can be used to tune the structure and potential reactivity of the metal-hydrazido unit.
Catalytic Roles of Methylhydrazine-Derived Coordination Complexes
While hydrazones and their metal complexes are widely studied for their catalytic applications, the catalytic roles of complexes derived specifically from methylhydrazine are less developed but of significant interest. researchgate.netjocpr.commdpi.com
Titanium-hydrazido complexes have been investigated as potential catalysts for hydroamination, a reaction involving the addition of an N-H bond across an alkyne. However, attempts to use the titanium precursor Ti(NMe₂)₂(dpma) as a catalyst for the hydroamination of alkynes with 1,1-dimethylhydrazine resulted in only a few turnovers under optimal conditions. The lack of catalytic activity was partly attributed to the formation of the stable bis[μ-hydrazido(2-)] dimer, which is not easily converted to a catalytically active monomeric species. nih.gov This highlights a key challenge: the formation of highly stable, unreactive complexes can hinder catalytic turnover.
In other areas, methylhydrazine itself is used as a reagent in catalytic systems. For example, it serves as a reducing agent in combination with a cobalt catalyst for the chemoselective reduction of nitroarenes to arylamines. organic-chemistry.org However, in this case, the methylhydrazine is a consumable reagent rather than part of the catalyst itself. The catalytic decomposition of methylhydrazine over catalysts like Shell 405 has also been studied, which is relevant to its use as a propellant. dtic.mil
The development of well-defined coordination complexes where a methylhydrazine-derived ligand actively participates in a catalytic cycle remains an area for future research.
Future Research Directions and Emerging Methodologies
Development of Advanced Analytical Techniques for Trace Analysis and Speciation
The detection and quantification of methylhydrazine monosulfate at trace levels, as well as the differentiation of its various species in complex matrices, are critical for environmental monitoring and process control. Future research is focused on the development of highly sensitive and selective analytical techniques.
One promising direction is the advancement of chromatographic methods coupled with mass spectrometry. A gas chromatography-mass spectrometry (GC-MS) method has been developed for the analysis of trace levels of methylhydrazine. This technique utilizes acetone (B3395972) as both a dissolving solvent and a derivatizing agent, forming acetone methylhydrazone, which is more stable and suitable for GC-MS analysis. The use of selected ion monitoring (SIM) mode in MS allows for sufficient sensitivity to detect methylhydrazine at parts-per-million levels. rsc.org
Another area of development is in spectrophotometric methods. A novel derivatizing agent, 5-Nitro-2-furaldehyde, has been proposed for the spectrophotometric determination of hydrazine (B178648), methylhydrazine, and 1,1-dimethylhydrazine (B165182). This reagent is advantageous due to its high solubility in water and the significant difference in the absorption bands of the colored derivatives formed, allowing for their simultaneous determination. The optimized conditions for this method include a pH of 5, a derivatizing agent concentration of 2 mM, a temperature of 60°C, and a reaction time of 40 minutes, achieving detection limits in the micrograms per liter range. orgsyn.org
Further research is anticipated to explore other advanced analytical platforms, such as high-performance liquid chromatography (HPLC) with electrochemical detection and ion chromatography, to enhance the capabilities for trace analysis and speciation of methylhydrazine and its related compounds. The development of portable and real-time monitoring systems is also a key area of interest for on-site environmental and industrial applications.
| Analytical Technique | Principle | Application | Detection Limit |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by gas chromatography and detection by mass spectrometry after derivatization with acetone. | Trace level analysis of methylhydrazine in experimental drug substances. | 1 part per million rsc.org |
| Spectrophotometry | Formation of colored derivatives with 5-Nitro-2-furaldehyde and measurement of absorbance. | Determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine in polluted soil. | 3 µg/L for methylhydrazine orgsyn.org |
Refinement of Theoretical Models for Complex Reaction Systems
Understanding the complex reaction mechanisms of this compound is crucial for optimizing its synthesis and application, particularly in high-energy systems. The refinement of theoretical and computational models is a key area of future research.
Significant efforts are being made to develop comprehensive kinetic models for hydrazine-based fuels, including monomethylhydrazine (MMH). These models are essential for predicting combustion and decomposition properties, which in turn helps in optimizing rocket engine performance and addressing environmental concerns. mdpi.comacs.org Theoretical approaches, such as high-precision quantum mechanical (QM) calculations and reactive molecular dynamics (MD) simulations, are being employed to investigate reaction pathways at a microscopic level. These methods allow for the prediction of reaction transition states, intermediates, and the determination of reaction rates and thermodynamic parameters. acs.org
A recent theoretical study investigated the liquid-phase reactions between MMH and nitrogen tetroxide (NTO) using an implicit solvent model and high-accuracy quantum chemical calculations. This work provided a new kinetic model for liquid-phase MMH/NTO reactions and clarified the role of these reactions in hypergolic ignition. google.com Furthermore, variational transition state theory is being used to study the dynamics of multichannel reactions involving MMH, providing insights into the temperature-dependent rate constants of these reactions. acs.org The pyrolysis mechanism of MMH is also being investigated through theoretical kinetics studies of key radical-radical reactions. researchgate.net
Future work in this area will likely focus on developing more accurate and comprehensive models that can account for a wider range of reaction conditions and interacting species. The integration of machine learning and artificial intelligence with computational chemistry is also an emerging trend that could accelerate the development of predictive models for complex reaction systems involving this compound.
| Modeling Approach | Focus | Key Findings |
| Comprehensive Kinetic Models | Combustion and decomposition of hydrazine-based fuels. | Essential for optimizing performance and addressing environmental concerns in propulsion systems. mdpi.comacs.org |
| Quantum Mechanical (QM) Calculations | Microscopic investigation of reaction pathways. | Prediction of transition states, intermediates, and thermodynamic parameters. acs.org |
| Ab Initio Chemical Kinetics Modeling | Liquid-phase reactions of MMH with NTO. | Development of a new kinetic model for hypergolic ignition. google.com |
| Variational Transition State Theory | Dynamics of multichannel reactions. | Evaluation of temperature-dependent reaction rate constants. acs.org |
Exploration of Novel Synthetic Pathways with Enhanced Selectivity and Sustainability
The traditional synthesis of methylhydrazine and its salts often involves hazardous reagents and energy-intensive processes. Consequently, there is a growing interest in exploring novel synthetic pathways that offer enhanced selectivity and sustainability.
A significant development in this area is the creation of a solvent-free synthesis process for methylhydrazine sulfate (B86663). This method involves the reaction of benzylidene nitride with dimethyl sulfate without a solvent, followed by hydrolysis, dehydration, and drying. This process is reported to achieve a yield of 90% and a purity of over 95%, offering a more environmentally friendly alternative to conventional methods. google.com
The principles of green chemistry are also being applied to the synthesis of hydrazine derivatives. For instance, catalyst-free, three-component reactions under sustainable conditions have been developed for the synthesis of hydrazino-containing glycine (B1666218) derivatives. rsc.org Other green approaches include the use of L-proline as a reusable catalyst for the synthesis of hydrazide derivatives and solvent-free microwave irradiation for the preparation of hippuric hydrazones. mdpi.comajgreenchem.com Additionally, a new, environmentally friendly methodology for the efficient cleavage of the hydrazine group from (hetero)aromatic substrates has been developed, which can be performed in water for water-soluble substrates. rsc.org
Future research will likely focus on the development of catalytic systems based on earth-abundant and non-toxic metals, the use of renewable feedstocks, and the implementation of continuous flow processes to improve the efficiency and sustainability of this compound synthesis.
| Synthetic Approach | Key Features | Advantages |
| Solvent-free synthesis | Reaction of benzylidene nitride and dimethyl sulfate without solvent. | High yield (90%) and purity (>95%), environmentally friendly. google.com |
| Catalyst-free three-component reaction | Reaction of amines, azodicarboxylates, and diazoalkanes. | Green and sustainable, does not require catalysts or light irradiation. rsc.org |
| L-proline catalyzed synthesis | Synthesis of hydrazide derivatives. | Efficient and sustainable due to the reusability of the catalyst. mdpi.com |
| Microwave-assisted solvent-free synthesis | Preparation of hippuric hydrazones. | Environmentally and economically desirable. ajgreenchem.com |
Investigation of this compound in Green Chemistry Applications
While methylhydrazine and its derivatives are often associated with applications in aerospace and as chemical intermediates, there is an emerging interest in their potential use in green chemistry.
One notable application is the use of methylhydrazine as a reducing agent in organic synthesis. In combination with a cobalt catalyst and a polar protic solvent, methylhydrazine has been shown to enable the chemoselective reduction of nitroarenes to arylamines in excellent yields. This method offers a more sustainable alternative to traditional reduction methods that often rely on heavy metal reagents. organic-chemistry.org Furthermore, a selective photoinduced reduction of nitroarenes to N-arylhydroxylamines has been achieved using only light and methylhydrazine, without the need for a catalyst or other additives. organic-chemistry.org
Hydrazine and its derivatives have also been explored as a nitrogen source in the synthesis of amines. A supported platinum catalyst has been used for the direct synthesis of amines from alcohols or aldehydes using hydrazine as the nitrogen source, in a process that is described as safe, green, and easy to handle. acs.org
The broader applications of hydrazine derivatives in areas such as the synthesis of pharmaceuticals, agrochemicals, and polymers also present opportunities for the incorporation of green chemistry principles. hydrazine.comresearchgate.netacs.orgwiley.com Future research in this area may focus on developing new catalytic systems that can utilize this compound in a variety of green chemical transformations, as well as exploring its potential in areas such as biomass conversion and CO2 utilization.
| Application | Reaction | Green Chemistry Aspect |
| Reduction of Nitroarenes | Chemoselective reduction to arylamines. | Use of a cobalt catalyst and a polar protic solvent, avoiding heavy metal reagents. organic-chemistry.org |
| Photoinduced Reduction of Nitroarenes | Selective reduction to N-arylhydroxylamines. | Catalyst-free and additive-free reaction, using only light. organic-chemistry.org |
| Synthesis of Amines | Direct synthesis from alcohols or aldehydes. | Use of a supported platinum catalyst and hydrazine as a nitrogen source in a safe and green process. acs.org |
Advanced Studies in Environmental Transformation and Remediation
The potential environmental impact of methylhydrazine necessitates the development of effective remediation strategies. Advanced studies in this area are focused on understanding its environmental fate and developing innovative technologies for its removal from contaminated soil and water.
Bioremediation has emerged as a promising and cost-effective approach. Studies have shown that certain bacteria, such as Rhodococcus and Achromobacter species, can effectively degrade methylhydrazine in contaminated wastewater. Continuous flow bioreactors have demonstrated greater degradation efficiencies compared to batch cultures. researchgate.netresearchgate.net The biodegradation of unsymmetrical dimethylhydrazine (UDMH), a related compound, has also been studied, with isolated bacterial strains showing the ability to degrade it in both aqueous solutions and soil under co-metabolic conditions. mdpi.com
Advanced oxidation processes (AOPs) are another key area of research for the remediation of hydrazine-contaminated sites. Supercritical water oxidation (SCWO) is a technology that has been proposed for the treatment of methylhydrazine pollution. Reactive molecular dynamics simulations have been used to study the microscopic mechanism of MMH oxidation in supercritical water, revealing that the process is driven by the generation of hydroxyl radicals. researchgate.net Other AOPs, such as those based on the generation of sulfate radicals from persulfate or peroxymonosulfate, are also being investigated for the degradation of recalcitrant organic pollutants and could be applicable to methylhydrazine. mdpi.comnih.govmdpi.com
The development of novel adsorbent materials is also a focus of current research for the removal of pollutants from contaminated water and soil. mdpi.comnih.gov Materials such as activated carbon, zeolites, and biopolymers are being investigated for their potential to adsorb hydrazine and its derivatives. mdpi.comnih.gov
Future research in environmental remediation will likely involve the integration of different technologies, such as combining bioremediation with physical or chemical treatment methods, to achieve more efficient and complete removal of methylhydrazine from the environment. The development of in-situ remediation techniques that can be applied directly to contaminated sites is also a priority.
| Remediation Technology | Mechanism | Key Findings |
| Bioremediation | Microbial degradation by bacteria such as Rhodococcus and Achromobacter. | Continuous flow bioreactors show high efficiency in degrading methylhydrazine in wastewater. researchgate.netresearchgate.net |
| Supercritical Water Oxidation (SCWO) | Oxidation by hydroxyl radicals generated from water and oxygen under supercritical conditions. | Effective for the decomposition of methylhydrazine. researchgate.net |
| Sulfate Radical-Based AOPs | Degradation by highly reactive sulfate radicals. | A promising technology for the treatment of industrial wastewater containing recalcitrant organic pollutants. mdpi.com |
| Adsorption | Removal of pollutants by binding to the surface of adsorbent materials. | Novel materials are being developed for the efficient removal of a wide range of contaminants. mdpi.com |
Q & A
Q. What are the critical safety protocols for handling methylhydrazine monosulfate in laboratory settings?
Methanol or ethanol should be avoided during storage due to incompatibility with this compound. Always use closed systems and local exhaust ventilation to minimize aerosol exposure. Store under inert gas in a cool, dark, and well-ventilated area, away from oxidizing agents. Personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats, is mandatory. Dispose of waste via approved hazardous waste protocols .
Q. How can researchers calculate molar quantities and purity for this compound in solution-phase reactions?
Use density () and molecular weight () to determine molarity. For example, to prepare 1 L of methylhydrazine (density = 0.88 g/cm³, g/mol):
Purity analysis can be performed via gas chromatography-mass spectrometry (GC-MS) with derivatization to enhance detection limits .
Q. What analytical methods are recommended for detecting methylhydrazine impurities in pharmaceutical intermediates?
Trace-level detection ( ppm) requires GC-MS with derivatization using agents like 2,4-dinitrophenylhydrazine. Capillary electrophoresis (CE) with indirect photometric detection is suitable for simultaneous quantification of hydrazine derivatives. Validate methods using spiked recovery experiments and matrix-matched calibration standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported vertical ionization potentials (IPs) for methylhydrazine derivatives?
Experimental IP variations (e.g., 8.4–9.34 eV for methylhydrazine) arise from differences in measurement techniques (e.g., photoelectron spectroscopy vs. electron impact). Use equation-of-motion coupled cluster (EOM-CCSD) theory to compute vertical IPs and benchmark against high-resolution spectra. Cross-validate results using hybrid QTP functionals to account for electron correlation effects .
Q. What experimental design strategies optimize N2/N1 selectivity in methylhydrazine-mediated condensations while minimizing reagent hazards?
Bayesian optimization (BO) can identify conditions that balance selectivity and safety. For example, limiting methylhydrazine to 5 equivalents reduces explosion risks while maintaining ≥97% conversion. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves N1 selectivity (1:99) but requires kinetic monitoring via in-situ FTIR to avoid over-alkylation .
Q. How should researchers address contradictions in thermodynamic data for methylhydrazine combustion?
Discrepancies in values arise from calorimetric calibration errors. Use benzoic acid ( kJ/g) as a primary standard in bomb calorimetry. For methylhydrazine, calculate via:
Cross-check results against density functional theory (DFT)-computed enthalpies of formation .
Q. What methodologies validate the absence of monosulfate degradation products in long-term stability studies?
Accelerated stability testing (40°C/75% RH for 6 months) combined with X-ray diffraction (XRD) and Raman spectroscopy can detect phase transformations (e.g., hydrate formation). Monitor sulfate content via ion chromatography with suppressed conductivity detection, ensuring detection limits ≤0.1% w/w .
Data Contradiction and Reproducibility
Q. Why do biodegradation studies report conflicting results for this compound in environmental matrices?
High toxicity to microbial communities ( ppm) inhibits biodegradation in standard OECD 301 tests. Use soil microcosm studies with isotopic labeling (-methylhydrazine) to track mineralization. Note that degradation pathways are pH-dependent, with cation adsorption () reducing mobility in alkaline soils .
Q. How can researchers reconcile discrepancies in carcinogenicity risk assessments for methylhydrazine derivatives?
Species-specific metabolic differences (e.g., rat vs. human hepatic CYP450 activity) affect risk extrapolation. Use Ames II assays with S9 liver fractions to evaluate mutagenicity. For in vivo studies, monitor urinary metabolites (e.g., -nitrosomethylhydrazine) via LC-MS/MS with a limit of quantification (LOQ) ≤10 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
